molecular formula C10H19NO4S B12082453 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid

2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid

Cat. No.: B12082453
M. Wt: 249.33 g/mol
InChI Key: IPNACFNNRHYATH-UHFFFAOYSA-N
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Description

2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C10H19NO4S It is characterized by the presence of a cyclohexyl ring substituted with a N-methylmethylsulfonamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the cyclohexyl ring: The starting material, cyclohexanone, undergoes a reduction reaction to form cyclohexanol.

    Introduction of the N-methylmethylsulfonamido group: Cyclohexanol is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylmethylsulfonamido derivative.

    Formation of the acetic acid moiety: The final step involves the reaction of the N-methylmethylsulfonamido derivative with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(trans-4-(N-methylsulfonamido)cyclohexyl)acetic acid: Similar structure but lacks the additional methyl group on the sulfonamido moiety.

    2-(trans-4-(N-ethylmethylsulfonamido)cyclohexyl)acetic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the N-methylmethylsulfonamido group and the acetic acid moiety provides a distinct combination of functional groups that can be exploited in various applications.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

2-[4-[methyl(methylsulfonyl)amino]cyclohexyl]acetic acid

InChI

InChI=1S/C10H19NO4S/c1-11(16(2,14)15)9-5-3-8(4-6-9)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

IPNACFNNRHYATH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)CC(=O)O)S(=O)(=O)C

Origin of Product

United States

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